molecular formula C13H17NO3 B1598401 Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 86954-05-4

Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B1598401
CAS RN: 86954-05-4
M. Wt: 235.28 g/mol
InChI Key: BJTNHGVCFWDNDP-UHFFFAOYSA-N
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Description

Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as BHPC and is a derivative of pyrrolidine. BHPC has been studied for its unique properties and mechanisms of action, which make it a promising candidate for use in research and experimentation.

Scientific Research Applications

Pyrrolidine in Drug Discovery

  • Summary of the Application: The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods of Application or Experimental Procedures: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
  • Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Benzyl 3-pyrroline-1-carboxylate in Organic Synthesis

  • Summary of the Application: Benzyl 3-pyrroline-1-carboxylate is used in organic synthesis . Its epoxidation using m-chloroperbenzoic acid (m-CPBA) has been reported .
  • Methods of Application or Experimental Procedures: The compound may be used to prepare (+) (3R,4R)-3,4-dihydroxy pyrrolidine via enantioselective trans-dihydroxylation catalyzed by frozen/thawed cells of Sphingomonas sp. HXN-200 .
  • Results or Outcomes: The specific outcomes of this application are not provided in the source .

Benzyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate in Molecular Simulations

  • Summary of the Application: Benzyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used in molecular simulations .
  • Methods of Application or Experimental Procedures: The compound may be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
  • Results or Outcomes: The specific outcomes of this application are not provided in the source .

properties

IUPAC Name

benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTNHGVCFWDNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404434
Record name benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS RN

86954-05-4
Record name benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Carbobenzyloxy-L-proline (0.048 moles, 12.0 g) was dissolved in 50 ml THF and cooled to 0° C. Borane-methyl sulfide complex (0.05 moles, 25 ml of 2M in THF) was added dropwise. The reaction was stirred for 16 hours at room temperature and then cooled to 0° C. water (50 ml) was added dropwise. The solution was filtered. The solid was washed with ethyl acetate. The organic solutions were combined, washed with water, dried over sodium sulfate and concentrated to yield 10.3 g of N-carbobenzyloxy-2-hydroxymethyl pyrrolidine. N-carbobenzyloxy-2-hydroxymethyl pyrrolidine (0.038 moles, 9.0 g) and triethylamine (0.076 mole) were dissolved in 150 ml of chloroform. Tosyl chloride (0.0475 moles, 9.05 g) was added portionwise followed by dimethylaminopyridine (200 mg). The solution was stirred overnight at room temperature. Chloroform was added. The solution was washed with water, dried over sodium sulfate, and concentrated. The resulting tosylate (0.0385 moles, 15.0 g) and sodium cyanide (0.048 moles, 2.35 g) were dissolved in 150 ml DMSO. The reaction was heated to reflux until completion as measured by thin layer chromatography. The reaction was cooled; water was added. The intermediate was extracted with ethyl acetate and concentrated to yield 9.56 g of 2-pyrrolidineacetonitrile. The nitrile was hydrolyzed by dissolving in 150 ml ethanolic HCl and slowing adding water to the solution. The solution was then concentrated in vacuo. Ethyl acetate and sodium bicarbonate were added. The ethyl acetate solution was concentrated. The residue dissolved in ethyl acetate, filtered and concentrated. The resulting acetate was chromatographed on silica gel eluted with a gradient of 5.0-100% ethyl acetate in hexane followed by a gradient of 0-20% ethanol in ethyl acetate to yield 4.35 g of ethyl 2-pyrrolidineacetate. (MS)
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 6
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Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

Citations

For This Compound
5
Citations
G Wang, H Sun, X Cao, L Chen - Catalysis letters, 2011 - Springer
A series of chiral pyrrolidine-type quaternary alkylammonium ionic liquids were synthesized and served as efficient catalysts for asymmetric Michael additions of aldehydes and ketones …
Number of citations: 17 link.springer.com
L Guandalini, M Norcini, K Varani… - Journal of medicinal …, 2007 - ACS Publications
A series of nicotinic ligands, carrying a quinoline nucleus, and characterized by a pharmacophoric distance between the quinoline nitrogen (H-bond acceptor) and the cationic nitrogen …
Number of citations: 18 pubs.acs.org
TS Kumar - 2007 - dspace.ncl.res.in
27 lady). Tropane alkaloids have also found use as CNS stimulants and are useful in treating poisoning cases, particularly anticholinesterase poisoning induced by organophosphorous …
Number of citations: 0 dspace.ncl.res.in
J Decalf, J Tom, E Mai, H Hernandez-Barry… - Bioorganic …, 2021 - Elsevier
Antitumor immune responses depend on the infiltration of solid tumors by effector T cells, a process guided by chemokines. In particular, the chemokine CXCL10 has been shown to …
Number of citations: 1 www.sciencedirect.com
VL Ung - 2020 - search.proquest.com
The complement system is a critical piece of the innate immune system, which recognizes and defends against pathogens through the formation of the membrane attack complex (MAC)…
Number of citations: 0 search.proquest.com

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